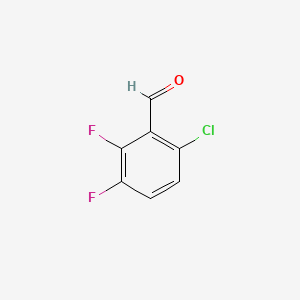

6-Chloro-2,3-difluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,3-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKZXQCYLHFHIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431026 | |

| Record name | 6-Chloro-2,3-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797791-33-4 | |

| Record name | 6-Chloro-2,3-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2,3-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Chloro-2,3-difluorobenzaldehyde, a halogenated benzaldehyde derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route based on established chemical transformations and predicts its characteristic analytical data.

Physicochemical Properties

This compound is a substituted aromatic aldehyde. A summary of its key identifiers and computed physicochemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₇H₃ClF₂O | PubChem |

| Molecular Weight | 176.55 g/mol | PubChem |

| CAS Number | 797791-33-4 | PubChem |

| Appearance | Predicted: Solid | - |

| Boiling Point | Predicted: Not available | - |

| Melting Point | Predicted: Not available | - |

| Solubility | Predicted: Soluble in organic solvents | - |

Synthesis Pathway

A viable synthetic route to this compound is the formylation of 1-chloro-2,3-difluorobenzene. This method is analogous to the reported synthesis of similar difluorobenzaldehydes. The proposed reaction involves the lithiation of the starting material followed by quenching with an appropriate formylating agent, such as N,N-dimethylformamide (DMF).

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

The following is a detailed, representative experimental protocol for the synthesis of this compound.

Materials:

-

1-Chloro-2,3-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 1-chloro-2,3-difluorobenzene (1 equivalent) and anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium in hexanes (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Formylation: Anhydrous DMF (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2-3 hours and then allowed to slowly warm to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is then transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude material is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques. The expected results are summarized below.

Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | - A singlet for the aldehyde proton (CHO) around δ 10.0-10.5 ppm.- Two aromatic protons appearing as multiplets or doublets of doublets in the range of δ 7.0-8.0 ppm. |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon around δ 185-195 ppm.- Aromatic carbon signals between δ 110-160 ppm, with characteristic C-F and C-Cl couplings. |

| ¹⁹F NMR | - Two distinct signals for the two non-equivalent fluorine atoms, likely appearing as doublets or multiplets due to F-F and F-H coupling. |

| Infrared (IR) Spectroscopy | - A strong C=O stretching vibration for the aldehyde group around 1700-1720 cm⁻¹.- C-H stretching of the aldehyde proton around 2720-2820 cm⁻¹.- C-F stretching vibrations around 1100-1300 cm⁻¹.- C-Cl stretching vibration around 600-800 cm⁻¹. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.- An M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of a single chlorine atom.- Fragmentation pattern showing the loss of the formyl group (-CHO) and halogen atoms. |

Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

Safety Considerations

-

n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere by trained personnel.

-

Halogenated Aromatic Compounds: Potentially toxic and should be handled in a well-ventilated fume hood.

-

General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers should consult relevant literature and safety data sheets before undertaking any experimental work.

An In-depth Technical Guide on the Physicochemical Properties of 6-Chloro-2,3-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 6-Chloro-2,3-difluorobenzaldehyde, a halogenated aromatic aldehyde of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide combines computed data with comprehensive, standardized experimental protocols for the determination of key physicochemical characteristics.

Core Physicochemical Properties

The following table summarizes the computed physicochemical properties for this compound. It is important to note that these are theoretical values and should be confirmed by experimental data.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₂O | - |

| Molecular Weight | 176.55 g/mol | [1] |

| XLogP3-AA (LogP) | 2.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 175.9840487 Da | [1] |

| Monoisotopic Mass | 175.9840487 Da | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

| Formal Charge | 0 | [1] |

| Complexity | 153 | [1] |

Note: The above data are computed properties and should be used as estimates pending experimental verification.

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (such as a Mel-Temp or a Thiele tube) is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (initially rapid to approach the expected melting point, then slowed to 1-2 °C per minute).

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂. A narrow melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination

While the compound is expected to be a solid at room temperature, its boiling point at reduced pressure is a key characteristic.

Methodology: Micro Boiling Point Determination (Thiele Tube)

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the sample.

-

Apparatus: The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Procedure: The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped when a steady stream of bubbles is observed.

-

Data Recording: The liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. This corresponds to the temperature where the vapor pressure of the substance equals the atmospheric pressure.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of standard solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane) are used.

-

Procedure: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask. The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Analysis: After agitation, the mixture is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation. The concentration of the compound in the clear supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Data Reporting: The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L) at the specified temperature.

Spectroscopic Analysis

Spectroscopic data provides invaluable information about the molecular structure of the compound.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

-

¹³C NMR: Provides information about the carbon skeleton.

-

¹⁹F NMR: Crucial for this compound, it provides information on the fluorine atoms.

Methodology:

-

Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: The sample is placed in an NMR tube and analyzed using a high-field NMR spectrometer.

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired.

-

Data Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are analyzed to elucidate the molecular structure.

b. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded, followed by the spectrum of the sample.

-

Data Analysis: The positions (in cm⁻¹) and intensities of the absorption bands are correlated with specific functional groups. For this compound, characteristic peaks for the aldehyde C=O stretch, aromatic C=C stretches, C-H bonds, C-F bonds, and C-Cl bonds are expected.

c. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound.

Methodology: Electron Ionization (EI) or Electrospray Ionization (ESI)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: The molecules are ionized, for example, by bombardment with electrons (EI) or by creating a fine spray of charged droplets (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated. The molecular ion peak (M⁺) will confirm the molecular weight, and the fragmentation pattern can provide further structural information.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.

Caption: Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 6-Chloro-2,3-difluorobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive overview of the anticipated ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral characteristics of 6-Chloro-2,3-difluorobenzaldehyde. Due to the absence of publicly available experimental spectra for this specific compound, this document serves as a predictive guide based on established principles of NMR spectroscopy and data from analogous structures. It outlines the theoretical framework for spectral analysis, predicted data, and standardized experimental protocols for synthesis and NMR analysis, intended to aid researchers in the characterization of this and structurally related compounds.

Introduction

This compound is a halogenated aromatic aldehyde of interest in synthetic chemistry and drug discovery. Its utility as a building block stems from the unique electronic properties conferred by the chlorine and fluorine substituents on the benzene ring, which can influence molecular interactions and reactivity. Accurate structural elucidation is paramount for its application, and NMR spectroscopy is the most powerful tool for this purpose. This guide focuses on the theoretical ¹H and ¹⁹F NMR spectral analysis of this compound.

Predicted ¹H and ¹⁹F NMR Spectral Data

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.20 - 7.40 | dd | J(H-4, H-5) ≈ 8.0, J(H-4, F-3) ≈ 6.0 |

| H-5 | 7.00 - 7.20 | t | J(H-5, H-4) ≈ 8.0, J(H-5, F-6) ≈ 8.0 |

| Aldehyde-H | 10.2 - 10.4 | s | - |

Table 2: Predicted ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-2 | -135 to -145 | d | J(F-2, F-3) ≈ 20.0 |

| F-3 | -150 to -160 | dd | J(F-3, F-2) ≈ 20.0, J(F-3, H-4) ≈ 6.0 |

Spin-Spin Coupling Network

The intricate network of spin-spin couplings between the protons and fluorine atoms is crucial for unambiguous signal assignment. A graphical representation of these interactions provides a clear roadmap for spectral interpretation.

Mass Spectrometry and Fragmentation Analysis of 6-Chloro-2,3-difluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 6-Chloro-2,3-difluorobenzaldehyde (C₇H₃ClF₂O). The content herein is curated for professionals in research and drug development, offering a foundational understanding of the molecule's behavior under mass spectrometric analysis, which is crucial for its identification and characterization in complex matrices.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is predicted based on established fragmentation patterns of aromatic aldehydes and halogenated compounds.[1][2][3] The molecular ion peak and its isotopic pattern are key identifiers. Due to the presence of chlorine, the isotopic peak at M+2 is expected to have a relative abundance of approximately one-third of the molecular ion peak.[1]

The fragmentation is anticipated to be driven by the aldehyde functional group and the halogen substituents on the aromatic ring. Key fragmentation pathways include the loss of a hydrogen radical, the formyl group, and carbon monoxide.[2][4]

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Ion | Formula | Interpretation |

| 176 | [M]⁺ | [C₇H₃ClF₂O]⁺ | Molecular Ion (³⁵Cl isotope) |

| 178 | [M+2]⁺ | [C₇H₃³⁷ClF₂O]⁺ | Molecular Ion (³⁷Cl isotope) |

| 175 | [M-H]⁺ | [C₇H₂ClF₂O]⁺ | Loss of a hydrogen radical from the aldehyde |

| 147 | [M-CHO]⁺ | [C₆H₃ClF₂]⁺ | Loss of the formyl group |

| 148 | [M-CO]⁺ | [C₇H₃ClF₂]⁺ | Loss of carbon monoxide |

| 112 | [M-CHO-Cl]⁺ | [C₆H₃F₂]⁺ | Loss of a chlorine radical from the [M-CHO]⁺ fragment |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation (less likely due to substituents) |

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron, typically from the oxygen of the carbonyl group, to form the molecular ion [M]⁺. The subsequent fragmentation follows logical pathways to produce stable daughter ions.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis

The following outlines a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile small molecules.[5]

3.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or methanol.

-

Working Solutions: Create a series of dilutions from the stock solution to determine the limit of detection and linearity of the instrument response.

3.2. Instrumentation and Conditions

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer is suitable.

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.[6]

-

Mass Analyzer Scan Range: Set the scan range from m/z 40 to 300 to encompass the molecular ion and expected fragments.

-

Ion Source Temperature: Maintain a temperature of approximately 230 °C.

-

Interface Temperature: Set the GC-MS interface temperature to around 280 °C to prevent condensation.

3.3. Gas Chromatography Conditions

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Splitless or split injection can be used depending on the sample concentration.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

3.4. Data Analysis

-

Total Ion Chromatogram (TIC): Identify the peak corresponding to this compound.

-

Mass Spectrum: Extract the mass spectrum for the identified peak.

-

Fragmentation Analysis: Compare the obtained mass spectrum with the predicted fragmentation pattern (Table 1) and known fragmentation rules for aromatic aldehydes.[3][7] The presence of the characteristic isotopic pattern for chlorine should be verified.[1]

Workflow for Compound Identification

The logical workflow for identifying this compound in a sample using GC-MS is depicted below.

Caption: Workflow for the identification of this compound.

References

- 1. archive.nptel.ac.in [archive.nptel.ac.in]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www1.udel.edu [www1.udel.edu]

- 7. whitman.edu [whitman.edu]

An In-depth Technical Guide to 6-Chloro-2,3-difluorobenzaldehyde: Synthesis, Structure, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2,3-difluorobenzaldehyde is a halogenated aromatic aldehyde that holds significant potential as a versatile building block in medicinal chemistry and materials science.[1] The presence of chlorine and fluorine atoms on the benzene ring imparts unique electronic properties, influencing its reactivity and the biological activity of its derivatives. This technical guide provides a comprehensive overview of this compound, including a detailed, representative synthesis protocol, a computationally predicted molecular structure in the absence of experimental crystallographic data, and an exploration of its applications in the synthesis of biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These values are computationally derived from reputable chemical databases.[2]

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₂O | PubChem[2] |

| Molecular Weight | 176.55 g/mol | PubChem[2] |

| CAS Number | 797791-33-4 | PubChem[2] |

| Appearance | Pale yellow to light brown solid (predicted) | - |

| XLogP3 | 2.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

Synthesis and Crystallization

Representative Synthesis Protocol: Formylation of 1-Chloro-2,3-difluorobenzene

This method involves the ortho-lithiation of 1-chloro-2,3-difluorobenzene followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Materials:

-

1-Chloro-2,3-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The apparatus is flame-dried or oven-dried before use and allowed to cool under a stream of dry nitrogen.

-

Initial Solution: 1-Chloro-2,3-difluorobenzene (1 equivalent) is dissolved in anhydrous THF in the reaction flask. The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is slowly added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at or below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.

-

Formylation: Anhydrous DMF (1.5 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, the mixture is stirred at -78 °C for an additional 1-2 hours and then allowed to slowly warm to room temperature overnight.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of 1 M aqueous HCl. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

Washing: The combined organic extracts are washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Caption: A generalized workflow for the synthesis of this compound.

General Crystallization Protocol for Aromatic Aldehydes

Since a specific crystallization protocol for this compound is not documented, a general method for obtaining single crystals of aromatic aldehydes suitable for X-ray diffraction is provided.[3]

Techniques:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate, toluene) is prepared in a clean vial. The vial is loosely capped or covered with parafilm perforated with a few small holes to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound in a relatively non-volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.

-

Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., in a refrigerator or freezer), to induce crystallization.

The choice of solvent is critical and often determined empirically. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but more soluble at higher temperatures.

Molecular Structure (Computational)

In the absence of experimental single-crystal X-ray diffraction data, the molecular structure of this compound can be predicted using computational chemistry methods. Density Functional Theory (DFT) calculations are commonly employed for this purpose.

A recent study on the conformational landscapes of various difluorobenzaldehydes using rotational spectroscopy and theoretical calculations provides insights into the likely geometry of related molecules.[4] For 2,3-difluorobenzaldehyde, two planar conformers, syn and anti, are possible depending on the orientation of the aldehyde group relative to the fluorine atoms. The anti-conformer, where the oxygen atom is directed away from the ortho-fluorine, is predicted to be more stable.[4]

Predicted Molecular Geometry:

The geometry of this compound is expected to be largely planar, with the aldehyde group lying in the plane of the benzene ring. The presence of the ortho-fluorine atom (at position 2) may lead to a slight out-of-plane torsion of the aldehyde group to minimize steric hindrance.

Predicted Structural Parameters:

The following table presents predicted bond lengths and angles based on DFT calculations for similar substituted benzaldehydes.

| Parameter | Predicted Value (Å or °) |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Lengths | ~1.35 Å |

| C=O Bond Length | ~1.21 Å |

| C-C (aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| C-C-C (ring) Bond Angles | ~118 - 122° |

| C-C=O Bond Angle | ~124° |

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[1][5] The specific substitution pattern of this compound makes it a valuable precursor for creating novel drug candidates with potentially enhanced biological activity, metabolic stability, and pharmacokinetic properties.

Precursor to Biologically Active Heterocycles

Aromatic aldehydes are common starting materials for the synthesis of various heterocyclic scaffolds that form the core of many drugs. For instance, benzimidazole derivatives, which can be synthesized from substituted benzaldehydes, exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7][8]

Caption: Conceptual role of this compound as a building block in drug discovery.

Potential for Novel Antibacterial Agents

There is growing interest in developing new classes of antibacterial agents that target essential bacterial proteins. For example, some 2,6-difluorobenzamide derivatives have been shown to inhibit the bacterial cell division protein FtsZ.[9] this compound could serve as a starting point for the synthesis of analogous compounds with potential antibacterial activity.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for applications in drug discovery and development. While its experimental crystal structure remains to be determined, computational methods provide a reliable prediction of its molecular geometry. The representative synthesis and crystallization protocols outlined in this guide offer a practical starting point for researchers working with this compound. The unique substitution pattern of chlorine and fluorine atoms suggests that derivatives of this compound are promising candidates for the development of novel therapeutics, particularly in the area of infectious diseases and oncology. Further research into the synthesis and biological evaluation of these derivatives is warranted to fully explore their therapeutic potential.

References

- 1. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]

- 2. This compound | C7H3ClF2O | CID 9812909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. unifr.ch [unifr.ch]

- 4. pubs.acs.org [pubs.acs.org]

- 5. News - What are six applications for benzaldehyde [sprchemical.com]

- 6. mdpi.com [mdpi.com]

- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 6-Chloro-2,3-difluorobenzaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 6-Chloro-2,3-difluorobenzaldehyde, a halogenated aromatic aldehyde of interest in synthetic chemistry and drug discovery. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. However, the general principles of aldehyde solubility suggest it is likely soluble in many organic solvents.[1]

This guide provides detailed experimental protocols to enable researchers to determine the solubility of this compound in solvents relevant to their work.

Core Data Summary

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents. The isothermal saturation method followed by gravimetric analysis is a reliable and widely used technique.[2][3]

Isothermal Saturation Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in that solution.[4]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene, ethyl acetate)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (±0.1 °C)

-

Screw-cap vials or flasks

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of the Solid-Liquid Suspension:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a screw-cap vial or flask. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required can vary but is often in the range of 24 to 72 hours. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the dissolved solid is no longer changing, confirming that equilibrium has been reached.[5]

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the suspension to stand undisturbed at the experimental temperature for a short period (e.g., 1-2 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) pipette or syringe. To avoid disturbing the settled solid, it is advisable to draw the liquid from the upper portion of the solution.

-

Immediately filter the withdrawn solution through a syringe filter that is chemically resistant to the solvent and has been pre-warmed to the experimental temperature. This step is critical to remove any undissolved microcrystals.

-

Gravimetric Analysis

This method determines the mass of the dissolved solute in the known volume of the saturated solution obtained from the isothermal saturation method.[2][6]

Procedure:

-

Sample Weighing:

-

Accurately weigh a clean, dry evaporating dish or a pre-weighed vial (W1).

-

Transfer the filtered saturated solution into the pre-weighed container.

-

Accurately weigh the container with the solution (W2).

-

-

Solvent Evaporation:

-

Place the container in a well-ventilated fume hood to allow the solvent to evaporate. Gentle heating in a drying oven at a temperature well below the boiling point of the solute can accelerate this process. Ensure the temperature is low enough to prevent any degradation of the this compound.

-

-

Drying to a Constant Weight:

-

Once the solvent has completely evaporated, place the container with the solid residue in a drying oven (e.g., at 50-60 °C) for several hours to remove any residual solvent.

-

Transfer the container to a desiccator to cool to room temperature.

-

Weigh the container with the dry solute (W3).

-

Repeat the drying, cooling, and weighing steps until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible).

-

Calculation of Solubility:

-

Mass of the dissolved solute (m_solute): W3 - W1

-

Mass of the solvent (m_solvent): W2 - W3

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

-

To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required:

-

Volume of the solvent (V_solvent): m_solvent / density_solvent

-

Solubility ( g/100 mL solvent): (m_solute / V_solvent) * 100

-

-

Molar Solubility (mol/L): (m_solute / Molecular Weight of Solute) / (V_solvent / 1000)

-

The molecular weight of this compound is 176.55 g/mol .[7]

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility using the isothermal saturation and gravimetric methods.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. This compound | C7H3ClF2O | CID 9812909 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity and Electronic Effects of 6-Chloro-2,3-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and electronic properties of 6-chloro-2,3-difluorobenzaldehyde, a key building block in the synthesis of pharmaceuticals and other advanced organic materials. The presence of three halogen substituents on the benzaldehyde scaffold significantly influences its reactivity, rendering the aromatic ring electron-deficient and the formyl group susceptible to a variety of chemical transformations. This document details the electronic effects of the chloro and fluoro groups, outlines key reaction pathways, provides representative experimental protocols, and presents available physicochemical data.

Introduction

This compound (C₇H₃ClF₂O) is a substituted aromatic aldehyde of significant interest in organic synthesis. The strategic placement of two fluorine atoms and a chlorine atom on the benzene ring, in conjunction with the electron-withdrawing aldehyde group, creates a molecule with unique electronic characteristics and a versatile handle for further chemical modification. Understanding the interplay of these functional groups is crucial for predicting and controlling the outcome of chemical reactions, making it a valuable intermediate in the design and synthesis of complex molecular architectures, particularly in the field of medicinal chemistry.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is primarily available through chemical suppliers and databases. While experimental spectroscopic data is not widely published, the expected characteristics can be inferred from closely related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 797791-33-4 | [1] |

| Molecular Formula | C₇H₃ClF₂O | [1] |

| Molecular Weight | 176.55 g/mol | [1] |

| Appearance | Pale yellow to light brown solid | Various Suppliers |

| Purity | Typically ≥97% | Various Suppliers |

Table 2: Computed Spectroscopic Data (Predicted)

| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR (500 MHz, CDCl₃) | δ ~10.3 (s, 1H, CHO), 7.2-7.8 (m, 2H, Ar-H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ ~185 (CHO), 115-160 (Ar-C, with C-F and C-Cl splitting) |

| ¹⁹F NMR (471 MHz, CDCl₃) | Chemical shifts would be indicative of an ortho-difluoroaromatic system, with coupling to each other and to aromatic protons. |

| FTIR (ATR) | ν ~1700-1720 cm⁻¹ (C=O stretch), various C-F and C-Cl stretching frequencies. |

| Mass Spectrometry (EI) | M⁺ peak at m/z 176, with characteristic isotopic pattern for one chlorine atom. |

Note: The predicted spectroscopic data is based on typical values for similarly substituted benzaldehydes and has not been experimentally verified from public literature for this specific compound.

Electronic Effects

The reactivity of this compound is dominated by the strong electron-withdrawing effects of the halogen substituents and the aldehyde group. These effects are a combination of inductive and resonance effects.

-

Inductive Effect (-I): Both fluorine and chlorine are highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect polarizes the C-X bonds (where X is F or Cl), drawing electron density away from the aromatic ring and making it electron-deficient.

-

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the aromatic π-system through resonance. However, for halogens, the inductive effect is significantly stronger and dominates their overall electronic influence.

The cumulative effect of the three halogen substituents and the aldehyde group makes the aromatic ring highly electrophilic and the carbonyl carbon highly susceptible to nucleophilic attack.

Hammett Parameters

Reactivity and Key Reactions

The electron-deficient nature of this compound dictates its reactivity, making it a versatile substrate for a range of organic transformations.

Nucleophilic Addition to the Carbonyl Group

The aldehyde functional group is a primary site for nucleophilic attack. The electron-withdrawing halogen substituents further enhance the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles.

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. This compound can react with phosphorus ylides to form the corresponding substituted styrenes.

Experimental Protocol: General Procedure for Wittig Reaction

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the desired phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Slowly add a strong base (e.g., n-butyllithium, 1.0 equivalent) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete ylide formation.

-

Reaction with Aldehyde: Cool the ylide solution to 0 °C. Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

-

Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product, containing the desired alkene and triphenylphosphine oxide, is purified by column chromatography on silica gel.

Table 3: Representative Wittig Reaction Data (Illustrative)

| Ylide | Product | Expected Yield (%) |

| (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(6-chloro-2,3-difluorophenyl)acrylate | >80 |

| Methyltriphenylphosphonium bromide | 1-Chloro-2,3-difluoro-6-vinylbenzene | >70 |

Note: The yields are illustrative and based on general Wittig reactions with similar substrates.

Caption: General workflow of the Wittig reaction.

This compound can undergo base- or acid-catalyzed Aldol condensation with enolizable ketones or aldehydes to form α,β-unsaturated carbonyl compounds, such as chalcones.

Experimental Protocol: General Procedure for Base-Catalyzed Aldol Condensation

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the enolizable carbonyl compound (e.g., acetophenone, 1.0 equivalent) in ethanol.

-

Base Addition: While stirring, add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise.

-

Reaction and Isolation: Stir the mixture at room temperature for several hours. The product often precipitates from the reaction mixture. Collect the solid by vacuum filtration and wash with cold water and then cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Table 4: Representative Aldol Condensation Data (Illustrative)

| Ketone | Product | Expected Yield (%) |

| Acetophenone | 1-(6-Chloro-2,3-difluorophenyl)-3-phenylprop-2-en-1-one | >85 |

| Acetone | 4-(6-Chloro-2,3-difluorophenyl)but-3-en-2-one | >70 |

Note: The yields are illustrative and based on general Aldol condensations with similar substrates.

References

Quantum chemical calculations for 6-Chloro-2,3-difluorobenzaldehyde

An In-Depth Technical Guide to the Quantum Chemical Analysis of 6-Chloro-2,3-difluorobenzaldehyde

Introduction

This compound is an aromatic aldehyde containing halogen substituents, a class of compounds that are versatile intermediates in the synthesis of drugs, pesticides, and dyes.[1] The specific arrangement of chloro and fluoro groups on the benzaldehyde scaffold significantly influences the molecule's electrostatic potential, reactivity, and intermolecular interactions. Understanding these properties at a quantum mechanical level is crucial for predicting its behavior in biological systems and for designing new, more effective active pharmaceutical ingredients (APIs).[1][2]

Computational chemistry provides a powerful set of tools to investigate molecular structure, energetics, and electronic properties without the need for extensive experimental synthesis and analysis.[2] Methods like Density Functional Theory (DFT) allow for the accurate calculation of optimized geometries, vibrational frequencies (FT-IR/Raman), and electronic descriptors such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[3] This guide outlines the standard theoretical protocols for performing quantum chemical calculations on this compound and presents the expected results based on studies of analogous compounds.

Computational Methodology (Theoretical Protocol)

The following protocol describes a robust and widely adopted method for the quantum chemical analysis of halogenated benzaldehydes, based on Density Functional Theory (DFT).

-

Software: All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[4][5]

-

Initial Structure: The molecular structure of this compound is first built using a molecular editor. The initial geometry is then optimized using a lower-level theory before proceeding to the main calculation.

-

Geometry Optimization: Full geometry optimization is conducted using DFT with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[6] A high-level basis set, such as 6-311++G(d,p), is employed to ensure accuracy, as the inclusion of diffuse (++) and polarization (d,p) functions is recommended for molecules containing highly electronegative atoms like chlorine, fluorine, and oxygen.[4]

-

Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[6] The calculated frequencies can be compared with experimental FT-IR and Raman spectra, often using a scaling factor to account for anharmonicity.[3]

-

Electronic Property Calculation: Key electronic properties are derived from the optimized wave function. This includes the analysis of frontier molecular orbitals (HOMO-LUMO), the generation of a Molecular Electrostatic Potential (MEP) map, and the calculation of the dipole moment and Mulliken atomic charges.[3][7]

-

Conformational Analysis: For benzaldehydes, rotation of the aldehyde group (-CHO) relative to the benzene ring can lead to different conformers (e.g., cis and trans or syn and anti).[8][9] A potential energy surface scan is performed by systematically rotating the C-C bond connecting the aldehyde group to the ring to identify the most stable conformer and any transition states.[4]

Logical Workflow for Quantum Chemical Calculations

The following diagram illustrates the standard workflow for a theoretical analysis of a molecule like this compound.

Results and Discussion

The following tables summarize the kind of quantitative data expected from a B3LYP/6-311++G(d,p) level calculation on this compound. The values are illustrative and based on published data for structurally similar compounds such as 2-chloro-6-fluorobenzaldehyde and various difluorobenzaldehydes.[8][10]

Table 1: Predicted Optimized Geometrical Parameters

The optimized structure provides the most stable three-dimensional arrangement of the atoms. Bond lengths and angles are fundamental parameters that influence the molecule's steric and electronic profile.

| Parameter | Bond | Predicted Value |

| Bond Lengths (Å) | C=O | ~ 1.21 Å |

| C-Cl | ~ 1.74 Å | |

| C-F (ortho) | ~ 1.35 Å | |

| C-F (meta) | ~ 1.36 Å | |

| C-C (ring avg.) | ~ 1.39 Å | |

| **Bond Angles (°) ** | C-C-O | ~ 124° |

| C-C-H (aldehyde) | ~ 116° | |

| C-C-Cl | ~ 121° | |

| C-C-F (ortho) | ~ 119° |

Table 2: Predicted Vibrational Frequencies

Vibrational analysis predicts the frequencies of infrared (IR) and Raman spectral bands, which correspond to specific molecular motions. The C=O stretching frequency is a particularly strong and characteristic band for aldehydes.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| C-H stretch (aldehyde) | ~ 2860 cm⁻¹ | Stretching of the aldehyde C-H bond |

| C=O stretch | ~ 1710 cm⁻¹ | Stretching of the carbonyl double bond |

| C-C stretch (ring) | ~ 1580 - 1600 cm⁻¹ | Aromatic ring stretching modes |

| C-F stretch | ~ 1250 - 1300 cm⁻¹ | Stretching of carbon-fluorine bonds |

| C-Cl stretch | ~ 750 - 800 cm⁻¹ | Stretching of the carbon-chlorine bond |

Table 3: Predicted Electronic and Thermodynamic Properties

Electronic properties are critical for understanding chemical reactivity and intermolecular interactions. The HOMO-LUMO energy gap, in particular, is an indicator of molecular stability and reactivity.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ~ -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability.[6] |

| Dipole Moment | ~ 3.5 - 4.0 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces.[11] |

| Enthalpy (298.15 K) | Varies | Thermodynamic property indicating the total heat content of the system. |

| Entropy (298.15 K) | Varies | Thermodynamic property measuring the degree of disorder in the system. |

Conclusion

Quantum chemical calculations, particularly using DFT at the B3LYP/6-311++G(d,p) level of theory, provide a comprehensive and predictive framework for characterizing this compound. The theoretical protocol yields detailed insights into the molecule's stable geometry, vibrational modes, and electronic structure. This information is invaluable for researchers in medicinal chemistry and materials science, enabling the prediction of chemical behavior, guiding synthetic efforts, and accelerating the development of new functional molecules. The computational data serves as a crucial complement to experimental studies, offering a deeper understanding of the structure-property relationships that govern this important class of chemical intermediates.

References

- 1. mdpi.com [mdpi.com]

- 2. mjpms.in [mjpms.in]

- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. jddtonline.info [jddtonline.info]

- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Research Journal of Recent Sciences : Electronic structure, Non-linear properties and Vibrational analysis of ortho, meta and para -Hydroxybenzaldehyde by Density Functional Theory - ISCA [isca.me]

In-depth Technical Guide: 6-Chloro-2,3-difluorobenzaldehyde (CAS 797791-33-4)

Introduction

This document provides a detailed overview of the available experimental data for the chemical compound with CAS number 797791-33-4, identified as 6-Chloro-2,3-difluorobenzaldehyde. This compound is an aromatic aldehyde containing chlorine and fluorine substituents.[1] Such halogenated benzaldehydes are often utilized as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] This guide aims to consolidate the publicly accessible scientific and technical information regarding this specific molecule to support research and development efforts.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. This data is compiled from various chemical supplier and database entries.

| Property | Value | Source |

| CAS Number | 797791-33-4 | PubChem[2] |

| Molecular Formula | C₇H₃ClF₂O | PubChem[2] |

| Molecular Weight | 176.55 g/mol | PubChem[2] |

| Appearance | White to Light Yellow Solid | Fisher Scientific[1] |

| Synonyms | 6-chloro-2,3-difluoro-benzaldehyde | PubChem[2] |

Experimental Data

Biological Activity

Following an extensive review of scientific literature, patent databases, and chemical repositories, it has been determined that there is a significant lack of publicly available experimental data concerning the biological activity of this compound. No quantitative data from biological assays, such as IC₅₀, EC₅₀, cytotoxicity, or specific enzyme inhibition values, could be retrieved. While its potential application as a synthetic intermediate in drug discovery is noted, no specific therapeutic targets or pharmacological profiles have been published.

Synthesis and Chemical Reactivity

Experimental Protocols

Due to the absence of published biological studies on this compound, no established experimental protocols for assessing its biological effects can be provided.

Signaling Pathways and Mechanisms of Action

There is no information available in the public domain regarding the mechanism of action or any associated signaling pathways for this compound. Consequently, the creation of a signaling pathway diagram is not possible at this time.

Logical Workflow for Future Investigation

For researchers interested in the potential biological activities of this compound, a logical experimental workflow is proposed. This workflow is a general guideline and would require optimization based on the specific research objectives.

Caption: Proposed workflow for the biological evaluation of this compound.

Conclusion

References

An In-depth Technical Guide to the Stability and Storage of 6-Chloro-2,3-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Chloro-2,3-difluorobenzaldehyde, a key intermediate in pharmaceutical synthesis. Understanding the chemical stability of this compound is critical for ensuring its quality, and integrity, and for the successful development of robust synthetic processes.

Chemical Stability Profile

This compound is generally a stable compound under normal laboratory conditions.[1][2] However, its stability can be influenced by several factors, including exposure to heat, light, moisture, and incompatible materials. The aldehyde functional group is susceptible to oxidation, particularly in the presence of air or oxidizing agents, which can lead to the formation of the corresponding carboxylic acid, 6-chloro-2,3-difluorobenzoic acid.

Potential Degradation Pathways:

-

Oxidation: The primary degradation pathway for benzaldehydes is oxidation to the corresponding benzoic acid. This can be accelerated by exposure to air (auto-oxidation), light, and heat.

-

Polymerization: Like many aldehydes, this compound may be susceptible to polymerization or condensation reactions, especially under acidic or basic conditions or upon prolonged storage.

-

Hydrolysis: While generally stable to hydrolysis, prolonged exposure to strong aqueous acids or bases could potentially affect the molecule, although this is less common for aromatic aldehydes compared to other functional groups.

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, the following storage and handling conditions are recommended. These are summarized in the table below for clarity.

| Parameter | Recommended Conditions | Rationale |

| Temperature | Store in a cool place. Refrigeration at 2-8°C is advisable for long-term storage. | Reduces the rate of potential degradation reactions, such as oxidation and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[3] Keep container tightly closed.[1][2] | Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis. |

| Light | Store in a light-resistant container and protect from direct sunlight. | Light can catalyze oxidative degradation of the aldehyde group. |

| Moisture | Store in a dry environment.[1] | Prevents potential hydrolysis and clumping of the solid material. |

| Ventilation | Store in a well-ventilated area.[1][2] | Ensures a safe storage environment by dispersing any potential vapors. |

| Incompatible Materials | Avoid strong oxidizing agents[1] and strong bases.[2] | These materials can cause rapid degradation or hazardous reactions. |

Handling Precautions:

-

Handle in a well-ventilated area to avoid inhalation of dust or vapors.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid formation of dust and aerosols.

-

Use non-sparking tools to prevent ignition sources.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound and identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.[4]

Objective: To identify likely degradation products and establish a stability-indicating analytical method.

General Workflow:

Caption: Workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) and heat if necessary.

-

Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.

-

Oxidation: Add a solution of hydrogen peroxide (e.g., 3%) to the sample solution.

-

Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 60-80°C).

-

Photostability: Expose the solid and solution samples to light according to ICH Q1B guidelines.

-

-

Time Points: Draw samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition. Neutralize the acidic and basic samples before analysis.

-

Analytical Method: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method, typically with UV detection. Coupling the HPLC to a mass spectrometer (LC-MS) is highly beneficial for the identification of degradation products.

-

Column: A C18 reversed-phase column is often suitable.

-

Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a common starting point.

-

Detection: Monitor at a wavelength where the parent compound and potential degradation products absorb, determined by a UV scan.

-

-

Data Evaluation:

-

Quantify the decrease in the peak area of this compound.

-

Identify and quantify any new peaks that appear, which represent degradation products.

-

Perform peak purity analysis to ensure the parent peak is not co-eluting with any degradants.

-

Logical Relationships in Stability

The stability of this compound is governed by a set of interconnected environmental factors. The following diagram illustrates these relationships.

Caption: Factors influencing the degradation of the compound.

This guide provides a foundational understanding of the stability and storage of this compound. For critical applications, it is imperative to conduct in-house stability studies to establish appropriate re-test dates and storage conditions based on specific formulation and packaging configurations.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Chloro-2,3-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed guide for the Suzuki coupling of 6-Chloro-2,3-difluorobenzaldehyde, a valuable building block in medicinal chemistry and materials science. Due to its electron-deficient nature and the steric hindrance imparted by the ortho-chloro and -fluoro substituents, this substrate presents unique challenges. The chloro group's lower reactivity compared to bromo or iodo analogs necessitates the use of highly active palladium catalyst systems. This document outlines optimized protocols and critical considerations to facilitate the successful synthesis of diverse biaryl and heteroaryl benzaldehydes.

General Reaction Scheme

The Suzuki coupling of this compound involves its reaction with a variety of aryl or heteroaryl boronic acids (or their corresponding esters) in the presence of a palladium catalyst, a ligand, and a base.

General scheme of the Suzuki-Miyaura coupling of this compound.

Key Reaction Parameters and Optimization

Achieving high yields in the Suzuki coupling of this compound hinges on the careful selection of the catalyst system, base, and solvent. The electron-withdrawing fluorine atoms and the ortho-chloro group make the oxidative addition step of the catalytic cycle challenging.

-

Palladium Catalyst and Ligand: For electron-deficient and sterically hindered aryl chlorides, highly active catalyst systems are required.[1] Traditional catalysts like Pd(PPh₃)₄ may prove ineffective. Modern systems employing bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are often necessary to overcome the high activation barrier of the C-Cl bond.[2] N-heterocyclic carbenes (NHCs) can also be effective ligands for this transformation.

-

Base: The choice of base is critical for the transmetalation step. Inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are commonly employed.[2] The strength and solubility of the base can significantly impact the reaction rate and yield.

-

Solvent: Aprotic polar solvents are generally used for Suzuki couplings. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices. The addition of a small amount of water can sometimes be beneficial, particularly when using inorganic bases.[1]

Tabulated Reaction Conditions

The following table summarizes typical conditions for the Suzuki coupling of challenging aryl chlorides, which can be adapted as a starting point for this compound.

| Parameter | Recommended Conditions | Notes |

| Aryl Halide | This compound | 1.0 equivalent |

| Boronic Acid | Aryl or Heteroaryl Boronic Acid | 1.1 - 1.5 equivalents |

| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 1 - 5 mol% |

| Ligand | SPhos, XPhos, or other Buchwald-type ligands | 1.1 - 1.2 equivalents relative to Palladium |

| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equivalents |

| Solvent | Toluene, 1,4-Dioxane, or THF (often with H₂O) | Anhydrous and degassed |

| Temperature | 80 - 110 °C | Reaction progress should be monitored |

| Reaction Time | 12 - 24 hours | Varies with substrate and catalyst |

Detailed Experimental Protocol

This protocol is a generalized starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization for specific coupling partners may be necessary.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) Acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium Phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous

-

Water, degassed

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Palladium(II) Acetate (0.02 eq.), SPhos (0.04 eq.), and potassium phosphate (3.0 eq.).

-

Evacuation and Backfilling: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to achieve a concentration of ~0.1 M of the aryl chloride) and degassed water (typically 10% v/v of the organic solvent) via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at 100-110 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

-

Visualizing the Process

To better understand the experimental setup and the underlying chemistry, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

-

Low or No Conversion:

-

Inactive Catalyst: Ensure the reaction is performed under strictly anaerobic conditions to prevent catalyst deactivation. Consider using a more active ligand or a pre-catalyst.

-

Insufficiently Active Conditions: Increase the reaction temperature or screen different bases and solvents.

-

-

Side Reactions:

-

Protodeboronation: The hydrolysis of the boronic acid can be a significant side reaction. Using anhydrous solvents and ensuring the base is dry can mitigate this. In some cases, using boronate esters can be advantageous.

-

Homocoupling: The formation of biaryl products from the boronic acid (Ar'-Ar') can occur. This is often minimized by the slow addition of the boronic acid or by using a lower reaction temperature.

-

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of complex biaryl structures that are of significant interest in drug discovery and materials science. While the substrate's electronic and steric properties present challenges, the use of modern, highly active palladium catalyst systems and carefully optimized reaction conditions can lead to high yields of the desired products. The protocols and considerations outlined in this document provide a solid foundation for researchers to successfully employ this versatile reaction.

References

Application Notes and Protocols for the Wittig Reaction of 6-Chloro-2,3-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Wittig reaction using 6-Chloro-2,3-difluorobenzaldehyde as a substrate. The Wittig reaction is a versatile and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2] This protocol is specifically tailored for researchers in drug development and organic synthesis, offering a robust procedure for the olefination of this electron-deficient and sterically hindered benzaldehyde derivative. The resulting vinylarenes are valuable intermediates in the synthesis of various biologically active molecules and functional materials.

Introduction

The Wittig reaction, discovered by Georg Wittig, is a cornerstone of modern organic synthesis, allowing for the predictable formation of carbon-carbon double bonds.[1][3] The reaction involves the interaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound. The driving force for this transformation is the formation of the highly stable phosphine oxide byproduct.[2] The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[4][5][6]

The substrate of interest, this compound, possesses both electron-withdrawing fluorine atoms and a chlorine atom, which can influence the reactivity of the aldehyde. This protocol outlines the in-situ generation of a non-stabilized ylide and its subsequent reaction with the substituted benzaldehyde.

Chemical Transformation and Mechanism

The overall transformation involves the reaction of this compound with a phosphonium ylide to form the corresponding alkene and triphenylphosphine oxide.

Reaction Scheme:

Caption: General scheme of the Wittig reaction.

The mechanism proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde.[4][5] This is generally believed to form a betaine intermediate which then collapses to a four-membered oxaphosphetane ring.[4][5] This ring subsequently fragments to yield the alkene and triphenylphosphine oxide.[1][2]

Experimental Protocol

This protocol is adapted from established Wittig reaction procedures for substituted benzaldehydes.[7][8]

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

This compound

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Equipment:

-

Flame-dried, three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Standard glassware for extraction and purification

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

Part 1: Ylide Generation

-

Under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 eq.) to the flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Add anhydrous THF to suspend the phosphonium salt.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-BuLi (1.05 eq.) dropwise via the dropping funnel. The solution will typically turn a characteristic yellow-orange or deep red color, indicating the formation of the ylide.[9]

-

Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

Part 2: Wittig Reaction

-

In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF.

-

Add the solution of the aldehyde dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the organic layer under reduced pressure.

-

The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

Experimental Workflow:

Caption: General experimental workflow for the Wittig reaction.

Data Presentation

The following table summarizes typical reaction parameters for a Wittig reaction of this nature. Actual results may vary and should be determined empirically.

| Parameter | Value | Notes |